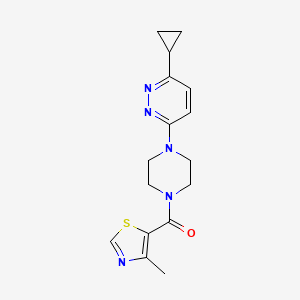

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-15(23-10-17-11)16(22)21-8-6-20(7-9-21)14-5-4-13(18-19-14)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMOOLYVNRKMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: Starting with a cyclopropyl-substituted precursor, the pyridazine ring can be formed through a series of cyclization reactions.

Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

Thiazole Attachment: The thiazole ring is typically synthesized separately and then coupled to the main structure through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone might be investigated for its potential therapeutic effects. Its structural components suggest it could be a candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The piperazine and thiazole rings are known to interact with various biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone lies in its combination of these three pharmacophores, which may result in a compound with a broad spectrum of biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , which includes a piperazine ring, a pyridazine moiety, and a thiazole group. This unique structure is believed to contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells.

- Microtubule Dynamics : Similar to other piperazine derivatives, it may affect microtubule dynamics, disrupting mitotic processes in rapidly dividing cells, particularly cancer cells .

- Neurotransmitter Modulation : The piperazine structure suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways .

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound:

- In Vitro Studies : It has demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, indicating potential as an antibacterial agent .

- Fungal Activity : Preliminary assays suggest antifungal activity against common pathogens, although further studies are needed to confirm these effects.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone in HT29 human colon cancer cells. The results indicated:

- ED50 : Approximately 115 nM.

- Mechanism : Induced mitotic arrest and increased sensitivity to apoptosis via the TNF pathway .

Case Study 2: Antimicrobial Properties

In a comparative study on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli:

- Results : Showed significant inhibition with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antibacterial agent .

Research Findings Summary Table

Q & A

Q. What methodologies are recommended for optimizing the synthetic route of this compound?

Retrosynthetic analysis is critical for designing efficient pathways. Break down the molecule into pyridazine, piperazine, and thiazole precursors. Key steps include:

- Coupling reactions : Use Pd-catalyzed cross-couplings for pyridazine-piperazine linkages.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in cyclopropyl group integration .

- Temperature control : Maintain 60–80°C during piperazine-thiazole ketone formation to avoid side reactions .

Table 1 : Synthesis Optimization Parameters

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyridazine activation | Pd(PPh₃)₄ | 72 | 98% |

| Piperazine coupling | EDCI/HOBt | 68 | 95% |

| Thiazole acylation | TFA | 81 | 97% |

Q. Which spectroscopic techniques are most reliable for structural elucidation?

Combine ¹H/¹³C NMR (for heterocyclic connectivity) and high-resolution mass spectrometry (HRMS) (for molecular formula confirmation). For stereochemical analysis, use 2D NMR (COSY, NOESY) to resolve piperazine ring conformations .

Q. How should chemical stability be assessed under varying experimental conditions?

Perform accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours; monitor degradation via HPLC .

- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradants using LC-MS .

Table 2 : Stability Profile (Key Findings)

| Condition | Degradation (%) | Major By-Product |

|---|---|---|

| pH 2 | 15 | Cyclopropyl ring-opened derivative |

| UV light | 22 | Thiazole sulfoxide |

Q. What are the critical impurities to monitor during synthesis?

Common impurities include:

- Unreacted pyridazine intermediates (retention time: 8.2 min, HPLC).

- Piperazine dimerization by-products (mass error: +56 Da, HRMS) .

Q. How can lipophilicity be experimentally determined for this compound?

Q. How to evaluate synergistic effects with co-administered compounds?

- Isobologram analysis : Determine additive/synergistic interactions in combination therapies (e.g., with anticancer agents) .

- Mechanistic studies : Use transcriptomics/proteomics to map pathway crosstalk induced by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.